Product packaging for 7-Bromo-2-phenylquinazoline(Cat. No.:)

7-Bromo-2-phenylquinazoline

Cat. No.: B11843635
M. Wt: 285.14 g/mol
InChI Key: AAYMPYKUKMXZNM-UHFFFAOYSA-N
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Description

7-Bromo-2-phenylquinazoline (CAS 1625625-18-4) is an organic compound with the molecular formula C₁₄H₉BrN₂ and a molecular weight of 285.14 g/mol . This compound belongs to the quinazoline family, a class of heterocycles recognized as a privileged scaffold in medicinal chemistry due to its broad spectrum of biological activities . The bromine substituent at the 7-position makes this molecule a valuable synthetic intermediate for constructing more complex structures via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to form carbon-carbon bonds in drug discovery . Quinazoline derivatives are extensively investigated for their therapeutic potential, particularly as anticancer agents. Several FDA-approved drugs, such as gefitinib and erlotinib, are based on the quinazoline core and function as protein kinase inhibitors . These compounds typically target pathways involved in tumor growth and proliferation, such as the epidermal growth factor receptor (EGFR). The specific structure of this compound, featuring a bromine atom and a phenyl ring, is a key building block for developing novel molecules that inhibit enzymes like EGFR-tyrosine kinase, making it a compound of significant interest in rational drug design and QSAR studies . Researchers utilize this intermediate to synthesize diverse derivatives for screening against various cancer cell lines and other disease targets . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9BrN2 B11843635 7-Bromo-2-phenylquinazoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9BrN2

Molecular Weight

285.14 g/mol

IUPAC Name

7-bromo-2-phenylquinazoline

InChI

InChI=1S/C14H9BrN2/c15-12-7-6-11-9-16-14(17-13(11)8-12)10-4-2-1-3-5-10/h1-9H

InChI Key

AAYMPYKUKMXZNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3C=CC(=CC3=N2)Br

Origin of Product

United States

Synthetic Methodologies for 7 Bromo 2 Phenylquinazoline and Analogs

Strategies for the Construction of the Quinazoline (B50416) Ring System

The formation of the quinazoline ring is a critical step in the synthesis of 7-bromo-2-phenylquinazoline and its analogs. This is typically achieved through the cyclization of appropriately substituted benzene (B151609) derivatives, with methods starting from anthranilic acid derivatives being particularly prevalent.

Synthesis from Anthranilic Acid Derivatives

Anthranilic acid and its derivatives are widely utilized as precursors for the quinazoline core due to their inherent 1,2-amino-carboxy substitution pattern on the benzene ring, which is primed for cyclization. A common approach involves the condensation of an anthranilic acid derivative with a suitable one-carbon source, such as formamide (B127407) or orthoesters. For instance, the reaction of anthranilic acid with formamide can yield quinazolin-4(3H)-one, a key intermediate.

In a multi-step synthesis, anthranilic acid can be first acylated, followed by bromination, hydrolysis, and then ring formation to yield bromo-substituted quinazoline derivatives. This precursor-based approach allows for the introduction of the bromine atom at a specific position on the benzene ring before the quinazoline scaffold is constructed.

Starting MaterialReagentsProductNotes
Anthranilic acidFormamideQuinazolin-4(3H)-oneA fundamental method for the basic quinazolinone core.
Anthranilic acidAcyl chlorides, then brominating agents, followed by cyclization reagentsBromo-substituted quinazolinonesA sequential approach to introduce substituents prior to ring formation. nih.gov
2-Aminobenzamide (B116534)Aromatic aldehydes2-Aryl-2,3-dihydroquinazolin-4(1H)-onesA direct method to introduce the 2-aryl group during cyclization.

Cyclization Reactions for Quinazoline Ring Formation

Various cyclization strategies have been developed to enhance the efficiency and versatility of quinazoline synthesis. These methods often employ catalysts to promote the ring-closing step and can tolerate a wide range of functional groups.

Metal-catalyzed reactions, particularly those using palladium or copper, have emerged as powerful tools for quinazoline synthesis. nih.gov For example, palladium-catalyzed carbonylative transformations of organohalides can be employed to construct the quinazolinone scaffold. These reactions often proceed under mild conditions and offer high yields.

Another important strategy involves the use of isatoic anhydride (B1165640), a derivative of anthranilic acid. Reaction of isatoic anhydride with amines can lead to the formation of the quinazolinone ring. This method is advantageous as isatoic anhydride is a stable and easily handled solid.

More contemporary methods include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. For instance, the microwave-assisted reaction of isatoic anhydride and 2-aminobenzimidazole (B67599) has been reported for the synthesis of quinazolinone-based compounds. nih.gov

Cyclization StrategyKey Reagents/CatalystsProduct TypeAdvantages
Metal-Catalyzed CyclizationPalladium or Copper catalystsSubstituted quinazolines/quinazolinonesHigh efficiency, mild conditions, good functional group tolerance. nih.gov
Isatoic Anhydride-Based SynthesisIsatoic anhydride, aminesQuinazolinonesUse of a stable starting material, versatile.
Microwave-Assisted SynthesisVarious precursorsQuinazolinones and derivativesReduced reaction times, often higher yields. nih.gov

Regioselective Introduction of the Bromine Substituent at Position 7

The precise placement of the bromine atom at the 7-position of the 2-phenylquinazoline (B3120039) core is crucial for the compound's properties and subsequent chemical modifications. This is predominantly achieved through a precursor-based synthesis, where the bromine is introduced onto the starting material before the quinazoline ring is formed.

Bromination Reactions and Methodological Considerations

Direct bromination of the pre-formed 2-phenylquinazoline ring system can be challenging in terms of achieving high regioselectivity for the 7-position. Electrophilic aromatic substitution on the quinazoline ring is influenced by the directing effects of the fused benzene and pyrimidine (B1678525) rings, as well as any existing substituents. Therefore, direct bromination may lead to a mixture of isomers, necessitating difficult purification steps.

Precursor-Based Synthesis of 7-Bromo-substituted Quinazolines

A more reliable and widely adopted strategy for obtaining this compound is to start with a pre-brominated precursor, most commonly a 4-bromoanthranilic acid derivative. This approach ensures that the bromine atom is unequivocally located at the desired position in the final product.

The synthesis typically begins with the bromination of a suitable anthranilic acid derivative. The resulting 4-bromoanthranilic acid derivative is then subjected to cyclization with a benzoyl equivalent to introduce the 2-phenyl group and form the quinazoline ring. This method offers excellent control over the regiochemistry of the bromination.

An example of a precursor-based synthesis involves the acylation of anthranilic acid, followed by bromination, hydrolysis, and subsequent ring formation and other functional group interconversions to yield 6-bromo-4-alkylthioquinazoline compounds. nih.gov While the target molecule is different, the synthetic logic of introducing the bromine atom onto the anthranilic acid scaffold prior to quinazoline ring construction is directly applicable to the synthesis of this compound.

PrecursorKey Reaction StepsProductAdvantage
4-Bromoanthranilic acid derivativeCyclization with a benzoyl sourceThis compound derivativeUnambiguous placement of the bromine atom at the 7-position.
Anthranilic acid1. Acylation, 2. Bromination, 3. Hydrolysis, 4. Ring formationBromo-substituted quinazolineStepwise approach allowing for controlled introduction of substituents. nih.gov

Strategies for Introducing the Phenyl Moiety at Position 2

The introduction of the phenyl group at the 2-position of the quinazoline ring is a key transformation in the synthesis of the target compound. Several methodologies are available, often integrated into the ring formation step.

One of the most common methods involves the reaction of a 2-aminobenzamide derivative with benzaldehyde. This condensation reaction, often carried out in the presence of an oxidizing agent, directly yields the 2-phenyl-substituted quinazolinone.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a versatile route to 2-arylquinazolines. This approach typically involves the coupling of a 2-haloquinazoline with phenylboronic acid. This method is particularly useful for creating a library of 2-aryl analogs with diverse substitution patterns on the phenyl ring.

Another strategy involves the reaction of 2-aminobenzonitriles with organometallic reagents like Grignard reagents or organolithium compounds derived from bromobenzene. The initial addition of the organometallic reagent to the nitrile group is followed by cyclization to form the 2-phenylquinazoline.

Starting MaterialReagentsProductKey Features
2-AminobenzamideBenzaldehyde, Oxidant2-Phenylquinazolin-4(3H)-oneA direct condensation-cyclization approach.
2-HaloquinazolinePhenylboronic acid, Palladium catalyst2-PhenylquinazolineVersatile for synthesizing a range of 2-aryl analogs.
2-AminobenzonitrilePhenylmagnesium bromide or Phenyllithium2-PhenylquinazolineUtilizes organometallic reagents for C-C bond formation.

Functionalization and Derivatization of the this compound Core

The strategic positioning of the bromo group and the inherent reactivity of the quinazoline ring system allow for selective modifications at multiple sites, enabling the generation of diverse chemical libraries.

Modification at the N-3 Position

The nitrogen atom at the N-3 position of the quinazolinone tautomer of this compound is a key site for functionalization, most commonly through alkylation reactions. The introduction of various alkyl or substituted alkyl chains at this position can significantly influence the molecule's biological activity and physicochemical properties.

The alkylation of the N-3 position is typically achieved by treating 7-bromo-2-phenylquinazolin-4(3H)-one with an appropriate alkyl halide in the presence of a base. The choice of base and solvent is crucial for the regioselectivity of the reaction, favoring N-alkylation over O-alkylation. Common bases employed include potassium carbonate (K₂CO₃) and sodium hydride (NaH), with dimethylformamide (DMF) being a frequently used solvent. For instance, the reaction of a quinazolin-4(3H)-one with benzyl (B1604629) chloride in the presence of potassium carbonate in DMF at elevated temperatures leads to the formation of the N-alkylation product. Two-dimensional NMR spectroscopy, including COSY and HMBC, can confirm the formation of the N-alkylated product by showing correlations between the protons of the newly introduced N-CH₂ group and the C-2 and C-4 carbons of the quinazoline ring.

Table 1: Representative N-3 Alkylation of Quinazolin-4(3H)-ones

Starting MaterialAlkylating AgentBaseSolventProduct
Quinazolin-4(3H)-oneBenzyl chlorideK₂CO₃DMF3-Benzylquinazolin-4(3H)-one
6,7-Dimethoxyquinazolin-4(3H)-oneEthyl chloroacetateK₂CO₃DMFEthyl 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate

Derivatization at the C-4 Position

The C-4 position of the this compound core is highly susceptible to nucleophilic substitution, particularly when activated with a good leaving group such as a chlorine atom. The synthesis of 4-chloro-7-bromo-2-phenylquinazoline is a key step, often achieved by treating the corresponding 7-bromo-2-phenylquinazolin-4(3H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃) or a combination of trichloroisocyanuric acid (TCCA) and triphenylphosphine (B44618) (PPh₃).

Once formed, the 4-chloro derivative readily undergoes nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, including amines and alkoxides, to introduce diverse functionalities. The reaction with primary and secondary amines, for example, yields a wide range of 4-amino-7-bromo-2-phenylquinazoline derivatives. These reactions are often carried out in solvents like ethanol (B145695) or isopropanol (B130326) and may be facilitated by microwave irradiation to reduce reaction times and improve yields.

A study on the synthesis of 4-amino-2-phenylquinazolines reported the reaction of N-arylbenzimidoyl chlorides with cyanamide (B42294) in the presence of TiCl₄ to yield 4-aminoquinazolines. This highlights an alternative approach to introducing the amino group at the C-4 position.

Introduction of Extended Side Chains

The introduction of extended side chains can be achieved through various positions on the this compound scaffold. Functionalization at the N-3 and C-4 positions, as described above, allows for the incorporation of chains of varying lengths and functionalities. For example, using alkyl halides with longer carbon chains in the N-3 alkylation reaction or employing diamines in the C-4 substitution can lead to derivatives with extended side chains.

Furthermore, the bromine atom at the C-7 position serves as a prime handle for introducing extended side chains via cross-coupling reactions, which will be discussed in the following section. These reactions enable the attachment of complex aryl, heteroaryl, or alkyl groups, significantly expanding the structural diversity of the synthesized analogues.

Advanced Synthetic Approaches in Quinazoline Chemistry

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The this compound core is an excellent substrate for these powerful transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of aryl halides. The bromine atom at the 7-position of this compound is ideally suited for these transformations.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound (boronic acid or boronic ester) with an aryl halide in the presence of a palladium catalyst and a base. libretexts.orgnih.govorganic-chemistry.orgbeilstein-journals.org This reaction is widely used to synthesize biaryl and substituted aromatic compounds. For this compound, a Suzuki coupling would involve its reaction with a suitable boronic acid or ester to introduce a new substituent at the C-7 position. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Table 2: General Conditions for Suzuki-Miyaura Coupling

ComponentExample
Aryl HalideThis compound
Boronic Acid/EsterPhenylboronic acid, Alkylboronic ester
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf)
BaseK₂CO₃, Cs₂CO₃, Na₂CO₃
SolventDioxane/Water, Toluene, DMF

While specific examples for this compound are not extensively detailed in the provided search results, the Suzuki-Miyaura coupling of analogous bromo-substituted quinazolinones has been successfully demonstrated. For instance, 2-(bromothienyl)quinazolin-4(3H)-one and 4(3)-bromophenylquinazolin-4(3H)-ones have been coupled with various arylboronic acids to afford a range of π-conjugated chromophores. nih.gov

Other Metal-Catalyzed Transformations

Beyond the Suzuki coupling, a variety of other metal-catalyzed reactions can be employed to functionalize the this compound core.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orglibretexts.orgnih.govnih.govchemrxiv.org This reaction would allow for the direct introduction of primary or secondary amines at the 7-position of this compound, providing access to a class of compounds that are challenging to synthesize via traditional methods. The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgwikipedia.orgnih.govorganic-chemistry.orgresearchgate.net Applying this to this compound would yield 7-alkynyl-2-phenylquinazoline derivatives, which are valuable precursors for further transformations and can be found in various biologically active molecules. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction would allow for the introduction of vinyl groups at the 7-position of the quinazoline ring.

Copper-Catalyzed Reactions: Copper-catalyzed reactions offer an alternative and often complementary approach to palladium-catalyzed transformations. For instance, copper-catalyzed amination (Ullmann condensation) can be used to form C-N bonds. nih.gov Furthermore, copper-catalyzed cyanation of aryl halides provides a route to aryl nitriles. nih.gov The reaction of this compound with a cyanide source, such as copper(I) cyanide, could yield 2-phenylquinazoline-7-carbonitrile.

Analytical Techniques for Structural Elucidation of Novel Derivatives

The characterization of this compound and its analogs relies heavily on a suite of spectroscopic and analytical methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and elemental analysis work in concert to provide a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the carbon-hydrogen framework of quinazoline derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For a this compound derivative, distinct signals are expected in the aromatic region (typically δ 7.0-9.5 ppm). The bromine atom at the C-7 position influences the chemical shifts of the adjacent protons (H-6 and H-8) through its electron-withdrawing inductive effect. The protons on the phenyl ring at the C-2 position will also produce a set of signals, with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values) revealing their substitution pattern. Protons on the quinazoline core itself, such as H-5, H-6, and H-8, will show characteristic splitting patterns that confirm their relative positions. For instance, in a related 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one system, the benzylic hydrogens adjacent to a sulfur atom appeared as a distinct signal at δ = 4.4 ppm nih.gov.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum for a this compound derivative would show distinct signals for all carbon atoms. The carbon atom directly bonded to the bromine (C-7) would have its chemical shift significantly influenced by the halogen. The quaternary carbons (like C-2, C-4, and C-8a) are typically distinguishable from the protonated carbons. For example, in a study of 2-phenylquinazolin-4(3H)-one, the amide carbonyl carbon (C=O) was observed at 160.32 ppm, while the carbon of the quinazoline ring appeared at 66.00 ppm nih.gov.

The following table provides representative NMR data for a closely related analog, 7-bromo-2-phenylquinazolin-4(1H)-one, which exists in tautomeric equilibrium with the 4-hydroxy form.

Technique Description Expected Chemical Shifts (δ ppm)
¹H NMR Aromatic ProtonsSignals typically appear in the δ 7.0–9.5 ppm range. The H-8 proton may appear as a doublet around δ 8.1 ppm, while the H-5 and H-6 protons would show signals influenced by the bromine at C-7. Protons of the 2-phenyl group would also be in this region.
¹³C NMR Aromatic CarbonsSignals for the quinazoline and phenyl rings appear between δ 110–165 ppm. The C-Br signal (C-7) would be shifted, and key signals for C=O (around δ 160 ppm) and C=N would be identifiable.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, characteristic vibrational frequencies of specific bonds can be determined. For quinazoline derivatives, IR spectroscopy can confirm the presence of key structural features.

The spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=N stretching vibration of the quinazoline ring is a key indicator and usually appears in the 1620-1580 cm⁻¹ range. The C-Br stretching frequency is found at lower wavenumbers, typically in the 700-500 cm⁻¹ region. For derivatives that exist in the quinazolinone form, a strong absorption band corresponding to the C=O (amide) stretch is prominently observed around 1700-1650 cm⁻¹ nih.gov.

Functional Group Vibrational Mode **Expected Absorption Range (cm⁻¹) **
N-H (in quinazolinone form)Stretch3400 - 3200
Aromatic C-HStretch3100 - 3000
C=O (in quinazolinone form)Stretch1700 - 1650
C=NStretch1620 - 1580
Aromatic C=CStretch1600 - 1450
C-BrStretch700 - 500

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high accuracy, allowing for the confident determination of the molecular formula.

For this compound, the mass spectrum would show a characteristic molecular ion peak [M]⁺. Due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a distinctive isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units ([M]⁺ and [M+2]⁺). This pattern is a clear indicator of the presence of a single bromine atom in the molecule mdpi.com. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further help to elucidate the structure by showing how the molecule breaks apart.

Technique Information Obtained Expected Observation for this compound
MS (EI, ESI) Molecular WeightMolecular ion peak corresponding to the mass of C₁₄H₉BrN₂.
HRMS Exact Mass & FormulaHigh accuracy mass measurement to confirm the elemental composition.
Isotopic Pattern Presence of BromineA characteristic [M]⁺ and [M+2]⁺ pattern with ~1:1 intensity ratio.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) within a pure compound. This data is used to determine the empirical formula of a newly synthesized molecule. The experimentally determined percentages are compared with the theoretically calculated values for the proposed structure. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity. For novel 2-aryl/thienyl substituted 4-cyanoquinazolines, elemental analysis was used to confirm the calculated composition of C, H, and N mdpi.com.

Element Theoretical % for C₁₄H₉BrN₂ Experimental %
Carbon (C)59.39A value close to the theoretical percentage.
Hydrogen (H)3.20A value close to the theoretical percentage.
Nitrogen (N)9.89A value close to the theoretical percentage.

Pharmacological and Biological Evaluations of 7 Bromo 2 Phenylquinazoline Derivatives

Antimicrobial Activities

Quinazoline (B50416) derivatives have been recognized for their potential as antimicrobial agents, showing activity against a variety of pathogenic bacteria and fungi.

Several studies have confirmed the antibacterial properties of 6-bromo-2-phenyl quinazolinone derivatives. These compounds have been tested against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.

In one study, novel 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones were synthesized and evaluated for their antibacterial efficacy using the agar cup plate technique, demonstrating their potential as antibacterial agents. A separate investigation into 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one found significant activity against Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumonia, with zones of inhibition ranging from 10 to 16 mm. Notably, some of these synthesized compounds showed higher activity against Staphylococcus aureus than the standard drug Ciprofloxacin.

Another series of new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones also exhibited significant antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa.

Antibacterial Activity of Bromo-Quinazoline Derivatives

Bacterial StrainTypeActivity ObservedReference
Staphylococcus aureusGram-PositiveSignificant
Bacillus subtilisGram-PositiveSignificant
Escherichia coliGram-NegativeSignificant
Pseudomonas aeruginosaGram-NegativeModerate
Klebsiella pneumoniaGram-NegativeSignificant

The antifungal potential of bromo-quinazoline derivatives has also been explored. A study on 6-bromo-4-ethoxyethylthio quinazoline demonstrated high antifungal activity against various plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 μg/mL.

Other research on 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones showed good antifungal activity against strains such as Candida albicans, Aspergillus niger, and Curvularia lunata. However, not all derivatives display broad-spectrum antifungal properties. For instance, one study found that 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one had no activity against Candida albicans. This highlights the specificity of action based on the molecular structure of the derivative.

Helminth infections are a major health concern in many parts of the world. Research into novel anthelmintic agents has included the evaluation of quinazolinone derivatives. A study involving new 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones assessed their anthelmintic effectiveness. The conventional method of observing paralysis and mortality in earthworms was used to confirm the potential of these compounds as anthelmintic agents.

Anti-inflammatory Activities

Inflammation is a key factor in numerous diseases, and the search for new anti-inflammatory drugs is ongoing. Quinazolinone derivatives have shown promise in this area.

The anti-inflammatory activity of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones was evaluated using the carrageenan-induced paw edema test in rats. Certain compounds within this series demonstrated good anti-inflammatory activity, comparable to the standard drug ibuprofen. Another study involving various 2-methyl-6-bromo quinazolin-4-ones reported that a thiazolidinone derivative of this class showed a 32.5% inhibition of edema. Further research has indicated that among a series of 3-naphtalene-substituted quinazolinones, the 6-bromo-substituted derivative was the most potent anti-inflammatory agent. These findings suggest that the bromo-quinazoline scaffold is a promising starting point for the development of new anti-inflammatory therapies.

Analgesic Activities

Derivatives of bromo-substituted quinazolinones have shown significant promise as analgesic agents. Current time information in Pasuruan, ID. In various animal models, these compounds have been evaluated for their ability to alleviate pain. The acetic acid-induced writhing test, a common model for peripheral analgesic activity, has been used to demonstrate the efficacy of these derivatives. jst.go.jp

Certain novel series of 6-bromo-4(3H)-quinazolinone derivatives have exhibited promising analgesic properties in experimental animals. Current time information in Pasuruan, ID. For example, some bromo-phenyl azo derivatives have shown significant analgesic activity comparable to standard drugs like pentazocine and aspirin. drugbank.com The structure-activity relationship studies suggest that the presence and position of the bromo substituent on the quinazoline core are crucial for analgesic potency. jst.go.jp

Compound TypeAnalgesic Activity HighlightReference Compound
6-Bromo-Substituted QuinazolinoneAmong the most potent derivatives in its series for anti-inflammatory and analgesic effects.Ibuprofen
4-Bromo Substituted QuinazolineDemonstrated potent analgesic activity in animal models of visceral and inflammatory pain (IC50 = 170 nM).Indomethacin
Bromophenyl Azo Derivative of QuinazolineShowed significant activity comparable to standard drugs.Pentazocine, Aspirin

Antiviral Activities (e.g., Anti-HIV Activity, Activity Against Pox Viruses)

The antiviral properties of bromo-quinazoline derivatives have been explored against a range of viruses. A notable study investigated a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones for broad-spectrum antiviral activity. nih.govresearchgate.net

Within this series, the compound 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone was identified as having the most potent activity against the vaccinia virus, which belongs to the poxvirus family. jst.go.jpnih.govresearchgate.net This compound exhibited a minimum inhibitory concentration (MIC) of 1.92 µg/ml, suggesting potential for development as an anti-poxvirus agent. jst.go.jpnih.govresearchgate.net

Conversely, the same study conducted an investigation into the anti-HIV activity of these compounds against the replication of HIV-1 in MT-4 cells. nih.govresearchgate.net The results indicated that none of the tested 6-bromo-quinazolinone compounds, including the 2-phenyl derivatives, demonstrated significant anti-HIV activity at non-cytotoxic concentrations. nih.govresearchgate.net While other quinazolinone derivatives, such as a 7-chloro substituted compound, have been found to inhibit HIV-1 transcription by targeting the CDK9 kinase, this activity appears to be highly dependent on the specific substitution pattern and is not a feature of the bromo-phenyl derivatives tested in the aforementioned study. nih.gov

Investigations into Neurodegenerative Disease Modulation

The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry and has been investigated for its potential to address the multifactorial nature of neurodegenerative conditions like Alzheimer's disease. drugbank.commdpi.comnih.govnih.gov

A key therapeutic strategy for Alzheimer's disease is the inhibition of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) to increase levels of the neurotransmitter acetylcholine. Research has demonstrated that the quinazoline scaffold is a promising foundation for cholinesterase inhibitors. drugbank.commdpi.com

Specifically, novel derivatives of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, which are synthesized from 7-bromoquinoline intermediates, have been designed and evaluated for this purpose. mdpi.com One such derivative, 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one , exhibited the highest inhibitory potency against cholinesterase in its series, with an IC50 value of 6.084 ± 0.26 μM. nih.gov Molecular modeling suggests these compounds interact with key amino acid residues like TYR-341, TYR-124, and TRP-286 in the active site of AChE, providing a basis for their inhibitory effect. mdpi.com

The aggregation of the beta-amyloid (Aβ) peptide into neurotoxic plaques is a central hallmark of Alzheimer's disease. mdpi.comnih.gov Consequently, inhibiting this aggregation process is a major therapeutic goal. nih.gov Quinazoline derivatives have emerged as potent modulators of Aβ aggregation. drugbank.commdpi.comnih.gov

A study focused on isomeric 2,4-diaminoquinazolines revealed that bromo-substituted derivatives are particularly effective. The compound N4-(4-bromobenzyl)quinazoline-2,4-diamine was identified as a highly potent inhibitor of Aβ40 aggregation, with an IC50 value of approximately 80 nM. nih.gov Its isomer, N2-(4-bromobenzyl)quinazoline-2,4-diamine , was also effective and showed superior inhibition of Aβ42 aggregation (IC50 = 1.7 µM). nih.gov These findings highlight the potential of the bromo-quinazoline scaffold to generate powerful anti-amyloid agents. nih.gov

CompoundTargetActivity (IC50)
7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-oneCholinesterase6.084 µM
N4-(4-bromobenzyl)quinazoline-2,4-diamineAβ40 Aggregation~80 nM
N2-(4-bromobenzyl)quinazoline-2,4-diamineAβ42 Aggregation1.7 µM

Computational Chemistry and Molecular Modeling in 7 Bromo 2 Phenylquinazoline Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as a 7-Bromo-2-phenylquinazoline analogue, might interact with a biological target, typically a protein.

Molecular docking studies on quinazoline (B50416) derivatives have frequently targeted protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial in cancer cell signaling. nih.govnih.gov Another important target is the Kelch-like ECH-associated protein 1 (Keap1), which is a key regulator of the cellular antioxidant response. tandfonline.com

For EGFR, docking studies of 6-bromo-quinazoline derivatives have shown that these compounds can fit into the ATP-binding pocket of the EGFR kinase domain. nih.govjapsonline.com The interactions are often characterized by hydrogen bonds between the quinazoline core and key amino acid residues like Met793. japsonline.comresearchgate.net For instance, in a study of 6-bromo-2-(pyridine-3-yl)-4-substituted quinazoline analogues, a hydrogen bond was observed between the nitrogen of the pyridine ring and Met793. japsonline.com

In the case of VEGFR-2, quinazoline-based inhibitors are also designed to bind within the ATP-binding site. nih.govmdpi.comnih.gov Docking studies of these inhibitors have revealed key interactions, such as hydrogen bonds with cysteine residues in the hinge region of the kinase domain. mdpi.com

Regarding Keap1, molecular docking of 2-phenylquinazolin-4-amine derivatives into the Kelch domain of Keap1 has been performed to evaluate their potential to disrupt the Keap1-Nrf2 protein-protein interaction. tandfonline.com These studies indicated that the compounds could occupy the binding domain, with interactions including arene-cation interactions with residues like Arg415 and arene-arene interactions with Tyr525. tandfonline.com

Computational docking allows for the prediction of the most stable binding poses of a ligand within a protein's active site, along with an estimation of the binding affinity, often expressed as a docking score or binding energy.

In studies of 6-bromo-quinazoline derivatives targeting EGFR, the binding energies for compounds have been calculated to be in the range of -5.3 to -6.7 kcal/mol. nih.gov These values indicate a favorable binding affinity. The predicted binding modes often show the quinazoline scaffold positioned in a way that allows for critical interactions with the hinge region of the kinase, a common feature for kinase inhibitors. nih.govjapsonline.com

For VEGFR-2 inhibitors with a quinazoline core, docking studies have successfully predicted binding modes that are consistent with their observed biological activity. nih.govnih.gov These predictions are crucial for understanding the structure-activity relationship (SAR) and for the rational design of more potent inhibitors.

The following table summarizes representative predicted binding affinities for quinazoline derivatives against various targets, as reported in the literature.

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)
6-Bromo-quinazoline derivativesEGFR-5.3 to -6.7 nih.gov
2-Phenylquinazolin-4-amine derivativesKeap1S= -13.306 (for native ligand) tandfonline.com

Note: The binding affinity for the native ligand in the Keap1 study is provided as a reference for comparison.

A key outcome of molecular docking is the identification of specific amino acid residues within the target's binding site that are crucial for ligand recognition and binding.

For EGFR, Met793 is a frequently identified critical residue, forming a hydrogen bond with the quinazoline core. japsonline.comresearchgate.net Other important interactions can include hydrophobic interactions with residues such as Leu718, Val726, Ala743, and Leu844. researchgate.net In some cases, halogen bonds have also been observed, for instance, between a chloro-substituted aniline moiety and Thr790 and Leu788. japsonline.com

For Keap1, key interactions for 2-phenylquinazolin-4-amine derivatives include arene-cation interactions with Arg415 and arene-arene interactions with Tyr525. tandfonline.com Hydrogen bonds with Ser602, Ser508, and Ser555 have also been identified as important for binding. tandfonline.com

A summary of critical amino acid residues identified in docking studies of quinazoline analogues is presented in the table below.

Target ProteinCritical Amino Acid ResiduesType of Interaction
EGFR Met793Hydrogen Bond japsonline.comresearchgate.net
Thr790, Leu788Halogen Bond japsonline.com
Leu718, Val726, Ala743, Leu844Hydrophobic Interaction researchgate.net
VEGFR-2 Cys919Hydrogen Bond mdpi.com
Val848, Ala866, Leu1035Hydrophobic Interaction
Keap1 Arg415Arene-cation Interaction tandfonline.com
Tyr525Arene-arene Interaction tandfonline.com
Ser602, Ser508, Ser555Hydrogen Bond tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimentally determined biological activity. These models can then be used to predict the activity of new, untested compounds.

For quinazoline derivatives as tyrosine kinase inhibitors, QSAR models have been developed using methods like Multiple Linear Regression (MLR). nih.gov In one such study, a statistically significant MLR-QSAR model was developed with a high correlation coefficient for the training set (r² = 0.956) and good predictive power for the test set. nih.gov Such models are valuable for virtual screening and for prioritizing the synthesis of novel analogues with potentially improved activity. The development of these models often involves dividing the dataset into a training set, used to build the model, and a test set, used to validate its predictive ability. nih.govpensoft.net

QSAR studies identify which molecular descriptors have the most significant impact on the biological activity of the compounds. These descriptors can be electronic, steric, hydrophobic, or topological in nature.

In a QSAR analysis of quinazoline analogues as tyrosine kinase (erbB-2) inhibitors, it was found that Estate Contribution descriptors, such as SaaOE-Index and SsCIE-index, were the most important in predicting inhibitory activity. nih.gov The positive coefficient for the SsClE-index suggested that an electron-withdrawing group at the 4th position of the quinazoline ring enhances the activity. nih.gov Conversely, the SsCH3E-index was found to have a deactivating effect. nih.gov

Another QSAR study on a different set of compounds found that antioxidant activity increased with decreasing molecular area, volume, and lipophilicity, and with an increasing dipole moment. pensoft.net These findings provide valuable guidance for the design of new derivatives with enhanced pharmacological potency.

The table below lists some molecular descriptors that have been correlated with the biological activity of quinazoline analogues in QSAR studies.

QSAR Study FocusImportant Molecular DescriptorsCorrelation with Activity
Tyrosine Kinase (erbB-2) InhibitionSaaOE-Index, SsCIE-indexPositive correlation nih.gov
SsCH3E-indexNegative correlation nih.gov
Antioxidant ActivityMolecular Area, Volume, LipophilicityNegative correlation pensoft.net
Dipole MomentPositive correlation pensoft.net

In Silico Profiling and Virtual Screening

In silico profiling and virtual screening are powerful computational strategies used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov These methods are fundamental in modern drug discovery for narrowing down vast chemical libraries to a manageable number of promising candidates for synthesis and testing. nih.gov For a core structure like this compound, these techniques can be used to predict its potential biological targets and to discover novel derivatives with enhanced activity.

The initial step in evaluating a novel compound is often the prediction of its potential biological activities using computational tools. Bioactivity scores are calculated based on the structural similarity of a compound to known active ligands for various classes of receptors. These scores help researchers to assess whether a molecule is likely to interact with major drug target families, such as G-protein coupled receptors (GPCRs), ion channels, kinases, nuclear receptors, proteases, and enzymes.

While specific experimental data for this compound is not available in the cited literature, a hypothetical bioactivity score prediction can be performed based on its chemical structure. The scores typically range from positive (likely to be active), to moderately active, to inactive. A compound is generally considered to have good potential if its bioactivity score is greater than 0.0, moderately active if the score is between -5.0 and 0.0, and inactive if the score is less than -5.0. The predicted scores for this compound against several important target classes are presented hypothetically in the table below.

Target ClassPredicted Bioactivity Score (Illustrative)Potential Implication
GPCR Ligand-0.15Moderately Active
Ion Channel Modulator-0.25Moderately Active
Kinase Inhibitor0.30Active
Nuclear Receptor Ligand-0.50Moderately Active
Protease Inhibitor0.10Active
Enzyme Inhibitor0.22Active

Note: The data in this table is illustrative and not based on experimental results. It serves to demonstrate the type of output generated from bioactivity prediction software.

Virtual screening is a key technique for identifying new chemical scaffolds that may possess desired biological activity, a process often referred to as "scaffold hopping". nih.gov This can be done through two primary approaches: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS).

Ligand-Based Virtual Screening (LBVS): This method uses a known active molecule as a template to search for other compounds with similar shapes or electrostatic properties. nih.gov For the this compound core, LBVS could be employed if it were identified as having activity against a particular target. The scaffold would serve as a query to find diverse compounds that share its key pharmacophoric features.

Structure-Based Virtual Screening (SBVS): This approach, also known as molecular docking, requires the three-dimensional structure of the biological target (e.g., an enzyme's active site). researchgate.netbiointerfaceresearch.com Large compound libraries are computationally "docked" into the target's binding site to predict their binding affinity and orientation. researchgate.net The this compound scaffold could be used as a core structure to generate a virtual library of derivatives. These derivatives would then be docked into a target like Epidermal Growth Factor Receptor (EGFR), a common target for quinazoline-based inhibitors, to identify novel compounds with potentially high binding energy and favorable interactions. nih.gov This process allows for the rational design of new molecules by exploring how different substitutions on the quinazoline core might enhance binding. frontiersin.org

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of a ligand binding to its receptor, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. abap.co.in MD simulations are powerful computational experiments that simulate the motions of atoms and molecules, providing detailed information on the conformational changes and stability of the system. nih.gov For a compound like this compound, MD simulations are crucial for validating docking results and understanding the dynamic behavior of the ligand-receptor complex. nih.gov

The process involves placing the docked complex (e.g., this compound bound to a kinase) into a simulated physiological environment, typically a box of water molecules and ions. frontiersin.org The simulation then calculates the movements of every atom over a set period, often on the nanosecond scale. nih.gov

Key analyses performed after an MD simulation include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains stably bound within the active site. abap.co.in

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues in the protein. This analysis helps to identify which parts of the protein are flexible and which are stable upon ligand binding. High fluctuations in the binding site could indicate an unstable interaction.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the receptor over time. The persistence of key hydrogen bonds throughout the simulation is a strong indicator of a stable and specific interaction. nih.gov

By performing MD simulations on a this compound-target complex, researchers can confirm the stability of the predicted binding pose, analyze its conformational flexibility, and identify the most critical interactions that contribute to its binding affinity, thereby providing a solid foundation for further drug development. frontiersin.org

Future Perspectives and Emerging Research Directions

Advancements in Targeted Synthesis and Derivatization Methodologies

The future development of therapeutics based on 7-Bromo-2-phenylquinazoline hinges on the advancement of precise and efficient synthetic methodologies. Current strategies often involve multi-step processes that can be adapted and refined for this specific scaffold. For instance, a common approach for synthesizing related 6-bromo-quinazolin-4(3H)-one derivatives begins with the bromination of anthranilic acid, followed by reaction with phenyl isothiocyanate and subsequent derivatization at the thiol group. nih.gov Another method involves the cyclocondensation of brominated anthranilamide with various aromatic aldehydes. researchgate.net

Future methodologies will likely focus on improving the efficiency and selectivity of these reactions. Key areas of advancement include:

C-H Functionalization: Direct C-H functionalization techniques offer a more atom-economical approach to synthesis, reducing the need for pre-functionalized starting materials. organic-chemistry.org Applying these methods to the this compound core could allow for the direct introduction of various functional groups, streamlining the synthesis of diverse derivative libraries.

Flow Chemistry: The use of continuous flow reactors can enhance reaction control, improve safety, and allow for rapid optimization of reaction conditions, leading to higher yields and purity.

Catalyst Development: Novel catalysts, particularly for cross-coupling reactions like Suzuki-Miyaura, can enable the introduction of a wider range of substituents at specific positions on the quinazoline (B50416) ring, which is crucial for fine-tuning the biological activity of the resulting compounds.

These advanced synthetic tools will be instrumental in creating a broad spectrum of this compound derivatives for biological screening, facilitating the exploration of structure-activity relationships (SAR).

Rational Design of Multi-Targeting Agents Based on the this compound Scaffold

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of diseases like cancer, which involve multiple biological pathways. This has led to a growing interest in multi-target directed ligands (MTDLs), which can modulate several targets simultaneously to achieve a synergistic therapeutic effect and overcome drug resistance. nih.gov The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, and the this compound core represents a promising starting point for developing MTDLs.

Strategies for the rational design of multi-targeting agents include:

Pharmacophore Hybridization: This approach involves combining the this compound scaffold with other known pharmacophores that target different biological entities. nih.gov For example, it could be hybridized with moieties known to inhibit other key enzymes in cancer progression, such as histone deacetylases (HDACs) or phosphoinositide 3-kinases (PI3Ks).

Privileged Scaffold Decoration: The this compound core can be considered a "privileged scaffold" due to its known interactions with various biological targets. By systematically decorating this core with different functional groups, it is possible to create derivatives that interact with the binding sites of multiple, distinct proteins.

This rational design approach, guided by structural biology and computational modeling, can accelerate the discovery of novel agents with enhanced therapeutic profiles for complex multifactorial diseases.

Integration of Advanced Computational Techniques for Enhanced Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and optimization of lead compounds. For the this compound scaffold, techniques such as molecular docking and molecular dynamics (MD) simulations are crucial for predicting and understanding its interactions with biological targets. nih.govnih.gov

Key computational approaches include:

Molecular Docking: This technique is used to predict the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, docking studies can identify key interactions (e.g., hydrogen bonds, π-π stacking) with amino acid residues in the active site of enzymes like Epidermal Growth Factor Receptor (EGFR), helping to rationalize observed biological activity and guide the design of more potent inhibitors. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of binding interactions. nih.govfrontiersin.org This can help to validate docking poses and provide a more accurate estimation of binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of this compound derivatives with their biological activity, enabling the prediction of the potency of novel, unsynthesized compounds.

The integration of these computational methods into the design cycle allows for a more focused and efficient drug discovery process, minimizing the number of compounds that need to be synthesized and tested experimentally.

Exploration of Novel Biological Pathways and Therapeutic Applications

The quinazoline nucleus is known for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov Derivatives have been shown to act through various mechanisms, such as inhibition of dihydrofolate reductase (DHFR), tubulin polymerization, and poly(ADP-ribose) polymerase (PARP). nih.gov This versatility suggests that derivatives of this compound may also interact with a diverse array of biological targets, opening up new therapeutic possibilities beyond their expected role as kinase inhibitors.

Future research will likely focus on:

High-Throughput Screening: Screening libraries of this compound derivatives against a wide panel of biological targets can uncover unexpected activities and novel mechanisms of action.

Phenotypic Screening: This approach assesses the effects of compounds on cell behavior or whole organisms, which can identify therapeutically relevant compounds without a priori knowledge of their specific molecular target.

Chemoproteomics: This technique can be used to identify the protein targets of bioactive this compound derivatives directly in a cellular context, providing valuable insights into their mechanism of action.

Exploration of these novel pathways could lead to the repurposing of this scaffold for a variety of diseases, including neurodegenerative disorders, infectious diseases, and inflammatory conditions.

Development of Selective Agents for Specific Disease Indications

While multi-target agents are valuable for complex diseases, the development of highly selective agents is often crucial to minimize off-target effects and associated toxicities. The this compound scaffold offers numerous opportunities for modification to achieve selectivity for specific biological targets. For example, related 2-phenylquinazoline (B3120039) derivatives have been investigated as selective inhibitors of Breast Cancer Resistance Protein (BCRP), a key transporter involved in multidrug resistance. nih.gov

Strategies to enhance selectivity include:

Structure-Based Design: Utilizing high-resolution crystal structures of target proteins, medicinal chemists can design modifications to the this compound scaffold that exploit subtle differences in the active sites of related proteins (e.g., different kinase isoforms), thereby achieving selectivity.

SAR-Guided Optimization: A systematic investigation of the structure-activity relationships can reveal which substituents and positions on the scaffold are critical for selective binding. For instance, studies on related quinazolines have shown that substitutions at various positions on the quinazoline and phenyl rings can significantly influence potency and selectivity. mdpi.com

Below is a table summarizing the antiproliferative activity of some substituted 2-phenylquinazoline derivatives against various cancer cell lines, illustrating how structural modifications can impact biological activity.

CompoundSubstitutionTarget Cell LineIC50 (μM)Reference
Compound 94-bromo substituent on the N-phenyl ringMGC-8031.89 mdpi.com
Compound 18Specific N-arylpiperazine substituent at position 4MGC-8030.85 nih.gov
Compound 8a (6-bromo isomer)Aliphatic linker at position 2MCF-715.85 nih.gov
Compound 8a (6-bromo isomer)Aliphatic linker at position 2SW48017.85 nih.gov

By leveraging these strategies, researchers can develop highly selective this compound-based agents tailored for specific disease indications, potentially leading to more effective and safer therapies.

Q & A

Q. What are the validated synthetic routes for 7-Bromo-2-phenylquinazoline, and how can structural confirmation be achieved?

A common method involves refluxing 6-bromo-2-phenyl-benzo[1,3]oxazin-4-one with amino reagents (e.g., metformin, aniline derivatives) in glacial acetic acid, followed by recrystallization with ethanol. Structural confirmation requires TLC (cyclohexane:ethyl acetate, 2:1) for homogeneity, FT-IR for functional groups (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹), and ¹H NMR (DMSO-d₆) to verify aromatic proton environments and substituent integration .

Q. How can researchers assess the purity of this compound derivatives?

Purity is typically evaluated using:

  • TLC : Silica gel plates with UV visualization to confirm single spots.
  • Melting Point Analysis : Sharp melting ranges (e.g., 255–260°C) indicate high purity.
  • HPLC : Reverse-phase chromatography with UV detection for quantitative analysis. Detailed documentation of solvents, mobile phases, and instrumentation parameters is critical for reproducibility .

Q. What role does the bromine substituent play in the reactivity of this compound?

The bromine atom at position 7 serves as a site for nucleophilic substitution (e.g., Suzuki coupling) or metal-catalyzed cross-coupling reactions. Its electronic effects also influence the quinazoline ring’s aromaticity, altering reactivity in downstream functionalization .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Unexpected NMR Signals : Compare experimental shifts with computational predictions (e.g., DFT calculations) or reference compounds.
  • IR Absence of Key Peaks : Verify synthetic steps for side reactions (e.g., hydrolysis of C=O).
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures, as demonstrated for brominated heterocycles like 3-Bromo-7-methoxy-2-phenylimidazo-benzothiazole .

Q. What strategies optimize the synthesis of this compound under environmentally sustainable conditions?

  • Flow Photochemistry : Replace traditional bromination (toxic solvents like CCl₄) with flow-based photochemical bromination using toluenes as precursors, improving yield and reducing waste .
  • Microwave-Assisted Synthesis : Reduce reaction times and enhance regioselectivity .

Q. How can in silico profiling guide the design of this compound analogs for biological activity?

  • Molecular Docking : Screen analogs against target proteins (e.g., kinases) to predict binding affinities.
  • ADMET Prediction : Use tools like SwissADME to evaluate solubility, bioavailability, and toxicity.
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 7) with activity trends .

Q. What analytical techniques resolve challenges in characterizing quinazoline derivatives with multiple halogen substituents?

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas for complex derivatives (e.g., 4,6-dibromo-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine).
  • 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals in crowded aromatic regions .

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Detailed Protocols : Document reaction conditions (solvent purity, temperature gradients, catalyst batches).
  • Batch-to-Batch Purity Checks : Mandate ≥95% purity via HPLC for all intermediates.
  • Open Data Sharing : Publish raw spectral data and crystallographic files (e.g., CIF for X-ray structures) .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data in this compound analogs?

  • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple assays to rule out false positives.
  • Metabolic Stability : Assess if rapid degradation in vitro (e.g., liver microsomes) reduces observed efficacy.
  • Orthogonal Assays : Validate anthelmintic or antibacterial activity using both phenotypic and target-based assays .

Q. What experimental controls mitigate artifacts in substitution reactions involving the bromine atom?

  • Blank Reactions : Exclude catalysts/reagents to confirm desired reactivity.
  • Isotopic Labeling : Use ⁸¹Br-labeled compounds to track substitution pathways.
  • Kinetic Studies : Monitor reaction progress via GC-MS or in situ IR to identify intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.